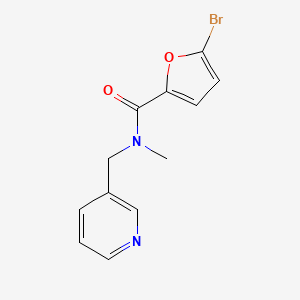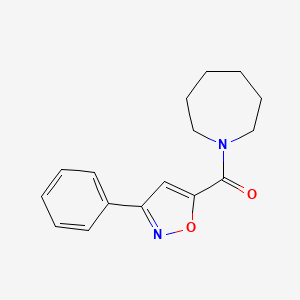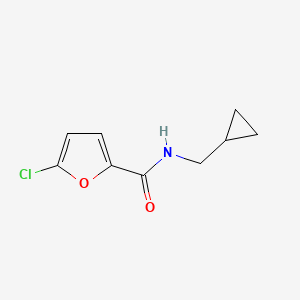
N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide, also known as CYM-5442, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective agonist for the G protein-coupled receptor 40 (GPR40), which is primarily expressed in pancreatic beta cells and is involved in glucose-stimulated insulin secretion.
Mecanismo De Acción
N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide is a selective agonist for the GPR40 receptor, which is primarily expressed in pancreatic beta cells. Upon binding to GPR40, N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide activates a signaling pathway that leads to increased intracellular calcium levels and subsequent insulin secretion. This mechanism is thought to be responsible for the glucose-lowering effects of N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide.
Biochemical and Physiological Effects:
In addition to its effects on insulin secretion, N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide has been shown to have other biochemical and physiological effects. It has been shown to increase the expression of genes involved in glucose metabolism and lipid metabolism in pancreatic beta cells. N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide has also been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide is its selectivity for the GPR40 receptor, which reduces the risk of off-target effects. However, one limitation is that it has only been studied in animal models of diabetes, and its effects in humans are not yet known. Another limitation is that the synthesis of N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide is complex and requires multiple steps, which may make it difficult to produce in large quantities.
Direcciones Futuras
There are several future directions for research on N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide. One area of interest is its potential as a therapeutic agent for the treatment of type 2 diabetes mellitus. Clinical trials will be needed to determine its safety and efficacy in humans. Another area of interest is its potential as a tool for studying the GPR40 receptor and its signaling pathways. Further research is also needed to understand the long-term effects of N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide on glucose metabolism and other physiological processes.
Métodos De Síntesis
The synthesis of N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide involves several steps, including the reaction of 2-chloro-6-methylpyridine with cyclopropylmethylamine to form N-(cyclopropylmethyl)-6-methylpyridine-2-amine, which is then reacted with ethyl chloroformate to form N-(cyclopropylmethyl)-6-methylpyridine-2-carboxylic acid ethyl ester. The final step involves the reaction of the ethyl ester with ammonia to form N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. It has been shown to increase glucose-stimulated insulin secretion in pancreatic beta cells, which is a key mechanism for maintaining glucose homeostasis in the body. N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide has also been shown to improve glucose tolerance and reduce blood glucose levels in animal models of diabetes.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8-3-2-4-10(13-8)11(14)12-7-9-5-6-9/h2-4,9H,5-7H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVHQYWTVCJKHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)NCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-6-methylpyridine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511178.png)



![N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7511206.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7511208.png)


![(7-Methylimidazo[1,2-a]pyridin-2-yl)-(3-methylmorpholin-4-yl)methanone](/img/structure/B7511229.png)

![[2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7511259.png)
![N,2,2-trimethyl-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B7511268.png)
![N-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7511275.png)